BuChE-IN-6

Description

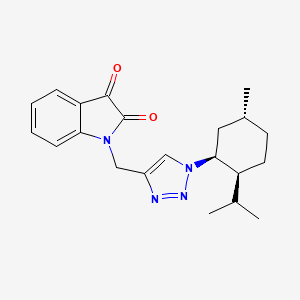

Structure

3D Structure

Properties

Molecular Formula |

C21H26N4O2 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

1-[[1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]triazol-4-yl]methyl]indole-2,3-dione |

InChI |

InChI=1S/C21H26N4O2/c1-13(2)16-9-8-14(3)10-19(16)25-12-15(22-23-25)11-24-18-7-5-4-6-17(18)20(26)21(24)27/h4-7,12-14,16,19H,8-11H2,1-3H3/t14-,16+,19+/m1/s1 |

InChI Key |

KESHTJCSTIPJBH-ALKREAHSSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)N2C=C(N=N2)CN3C4=CC=CC=C4C(=O)C3=O)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)N2C=C(N=N2)CN3C4=CC=CC=C4C(=O)C3=O)C(C)C |

Origin of Product |

United States |

Design Principles and Synthetic Methodologies for Buche in 6

Rational Design and Molecular Scaffolding of BuChE-IN-6 as a Novel Inhibitor

The rational design of this compound (identified as Compound 11f in certain studies) was part of an effort to develop novel multi-target compounds for managing Alzheimer's disease. This design strategy involved the exploration of benzofuran (B130515) and pyrazole-based scaffolds as potential dual inhibitors of AChE and BuChE, incorporating complementary antioxidant properties. A key approach in the design involved bioisosteric replacement, where the indanone motif found in the known Alzheimer's drug donepezil (B133215) was substituted with a benzofuran ring. This modification aimed to maintain crucial hydrogen bonding interactions within the enzyme's active site, specifically with residues like Phe295. Subsequently, the benzofuran ring was subjected to cleavage to yield pyrazole-tethered hydroxyphenyl derivatives, including Compound 11f (this compound). This strategic modification from a benzofuran to a pyrazole-based structure was integral to the design process, seeking to optimize inhibitory activity and introduce additional beneficial properties such as antioxidant capacity. nih.gov The design rationale targeted simultaneous inhibition of both AChE and BuChE, recognizing the potential for enhanced therapeutic efficacy by addressing both enzymatic pathways involved in acetylcholine (B1216132) hydrolysis. nih.gov

Total Synthesis Methodologies for this compound

The synthesis of this compound (Compound 11f) was accomplished as part of a synthetic route yielding a series of benzofuran and pyrazole-based derivatives. nih.gov While the complete, step-by-step "total synthesis" in exhaustive detail is typically described within primary research articles, the reported work indicates a synthetic pathway that transitions from benzofuran intermediates to the final pyrazole-tethered structures. nih.gov

Based on the reported design strategy, a key transformation in the synthesis of this compound (Compound 11f) involves the cleavage of a benzofuran ring to generate the pyrazole-tethered hydroxyphenyl framework. nih.gov This suggests that benzofuran-based derivatives likely served as intermediates in the synthesis of the pyrazole (B372694) series. nih.gov The synthesis of related benzofuran and pyrazole derivatives often involves established organic chemistry reactions. For instance, the construction of benzofuran rings can be achieved through various methods, including intramolecular cyclocondensation reactions. rsc.orgdoi.org Pyrazole rings can be formed through reactions involving hydrazone intermediates. doi.org While the specific reagents and conditions for each step in the synthesis of this compound are not fully detailed in the available snippets, the general reaction pathway involves the chemical transformation of a benzofuran scaffold into a pyrazole-containing structure. nih.gov

Details specifically concerning the optimization of the synthetic pathway for this compound (Compound 11f) for research-grade production are not explicitly available in the provided information. However, in medicinal chemistry synthesis, optimization typically involves refining reaction conditions, improving yields, minimizing by-products, and ensuring scalability and purity of the final compound. These efforts are crucial for providing sufficient quantities of high-purity material for extensive biological evaluation and further research.

Strategies for Derivatization and Analog Generation for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) investigations are fundamental to understanding how modifications to a compound's structure impact its biological activity. For this compound, SAR studies were conducted by synthesizing a series of related derivatives. nih.gov This involved generating analogs with variations in their chemical structure, likely including modifications to the benzofuran or pyrazole core, the attached substituents, and the linking chains. By synthesizing these different compounds (e.g., the series 9a-i and 11a-i), researchers could evaluate how each structural change affected the inhibitory potency against AChE and BuChE, as well as other properties like antioxidant activity. nih.gov Comparing the activity profiles of these analogs, such as the difference in antioxidant activity between benzofuran derivative 9g and pyrazole-based Compound 11f (this compound), provides valuable insights into the structural features critical for specific biological effects. nih.gov In silico molecular docking analysis was also employed to complement the experimental findings and rationalize the observed SAR by providing insights into the binding interactions between the compounds and the target enzymes. nih.gov

Inhibitory Activity of this compound (Compound 11f)

| Enzyme/Activity | IC₅₀ Value | Unit |

| Acetylcholinesterase (AChE) | 1.24 | μg/mL |

| Butyrylcholinesterase (BuChE) | 1.85 | μg/mL |

| DPPH Free Radical Scavenging | 3.15 | μg/mL |

Data extracted from reference nih.gov.

Enzymatic Inhibition Profile and Kinetic Characterization of Buche in 6

Quantitative Assessment of BuChE Inhibitory Potency: Determination of IC50 and Ki Values

The inhibitory potency of BuChE-IN-6 against human butyrylcholinesterase was determined through the calculation of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Initial assessments identified this compound as a potent inhibitor, with an IC50 value of 22 ± 5 nM when tested against human plasma BuChE. nih.gov

Further detailed kinetic analyses, considering the influence of substrate concentration and reaction time, provided a more nuanced understanding of its potency. At a substrate (butyrylthiocholine) concentration of 0.6 mM, the IC50 value for this compound ranged from 3.7 to 12.2 nM over a reaction time of 3 to 25 minutes. nih.gov When the substrate concentration was lowered to 0.1 mM, the IC50 values were observed to be in the range of 3.61 to 6.61 nM over a 3 to 22 minute reaction period. nih.gov

The inhibition constant (Ki), a measure of the inhibitor's binding affinity, was estimated to be 2.22 nM, assuming a competitive inhibition model. nih.gov When analyzed under a partial mixed-type competitive inhibition model, the inhibition constants were determined to be Ki1 = 3.24 nM and Ki2 = 7.91 nM. nih.gov These low nanomolar values underscore the high affinity of this compound for the butyrylcholinesterase enzyme.

Table 1: IC50 and Ki Values of this compound for Human BuChE

| Parameter | Condition | Value |

|---|---|---|

| IC50 | Initial Assessment | 22 ± 5 nM |

| 0.6 mM BuSCh (3-25 min) | 3.7 - 12.2 nM | |

| 0.1 mM BuSCh (3-22 min) | 3.61 - 6.61 nM | |

| Ki | Competitive Model | 2.22 nM |

| Partial Mixed-Type Model (Ki1) | 3.24 nM | |

| Partial Mixed-Type Model (Ki2) | 7.91 nM |

Elucidation of the Kinetic Mechanism of BuChE Inhibition by this compound

Kinetic studies were conducted to elucidate the mechanism by which this compound inhibits butyrylcholinesterase. The results strongly indicate that this compound acts as a potent and reversible competitive inhibitor. nih.gov This mode of inhibition suggests that the compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

While the primary mechanism is competitive, some analyses have suggested the possibility of a minor mixed component to the inhibition. nih.gov The structural design of this compound, specifically the replacement of indole (B1671886) nitrogen moieties found in related non-competitive inhibitors with oxygen atoms, is believed to be a key determinant of its competitive mode of action. nih.gov This structural modification alters the binding interaction with the enzyme, favoring direct competition with the substrate at the active site.

Comparative Analysis of this compound Inhibition Across Different BuChE Isoforms and Species Variants

Currently, there is a lack of publicly available data on the comparative inhibitory activity of this compound across different isoforms of butyrylcholinesterase or against BuChE from various species. The existing research has focused on the characterization of its interaction with human plasma BuChE. Further studies would be required to determine the inhibitory profile of this compound against other forms of the enzyme.

Evaluation of Selectivity Profile Against Acetylcholinesterase (AChE) and Other Cholinesterase-Related Enzymes

A critical aspect of the enzymatic profile of this compound is its selectivity for butyrylcholinesterase over the closely related enzyme, acetylcholinesterase (AChE). In vitro assays have demonstrated that this compound is a highly selective inhibitor of BuChE.

The IC50 value for the inhibition of acetylcholinesterase by this compound was determined to be 4300 ± 350 nM. nih.gov A comparison of the IC50 values for BuChE and AChE reveals a selectivity index of approximately 195-fold in favor of BuChE. nih.gov This high degree of selectivity indicates that this compound preferentially binds to and inhibits butyrylcholinesterase, with significantly less effect on acetylcholinesterase at comparable concentrations.

Table 2: Selectivity Profile of this compound

| Enzyme | IC50 | Selectivity (AChE IC50 / BuChE IC50) |

|---|---|---|

| Butyrylcholinesterase (BuChE) | 22 ± 5 nM | ~195-fold |

| Acetylcholinesterase (AChE) | 4300 ± 350 nM |

Molecular Interaction Studies and Binding Mechanisms of Buche in 6 with Butyrylcholinesterase

Elucidation of BuChE-IN-6 Binding Site and Orientation within the Butyrylcholinesterase Active Gorge

The inhibitory activity of this compound is contingent upon its precise binding within the deep and narrow active site gorge of the butyrylcholinesterase (BuChE) enzyme, which extends approximately 20 Å from the protein surface to the catalytic machinery at its base. acs.orgresearchgate.net This gorge is structurally complex, featuring two main binding regions: the catalytic anionic site (CAS) at the bottom and a peripheral anionic site (PAS) located near the entrance. acs.orgresearchgate.net

Molecular modeling and docking studies of potent BuChE inhibitors suggest that compounds like this compound adopt an orientation that allows them to span both of these critical sites. The core of the inhibitor is positioned to interact with the CAS, which houses the catalytic triad (B1167595) (Ser198, His438, Glu325) and key aromatic residues. researchgate.net Other portions of the inhibitor extend upwards along the gorge to engage with residues of the PAS, such as Asp70 and Tyr332. researchgate.netnih.gov This dual-site interaction is a hallmark of high-affinity BuChE inhibitors. The larger volume of the BuChE active site gorge compared to that of acetylcholinesterase (AChE), partly due to the substitution of bulky aromatic residues with smaller aliphatic ones, allows for the accommodation of bulkier inhibitors like this compound. researchgate.netnih.gov The specific orientation is crucial for maximizing the various molecular interactions that anchor the inhibitor within the gorge and effectuate its inhibitory function.

Identification of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking) Driving this compound Binding

The stable binding of this compound within the BuChE active site is achieved through a combination of specific non-covalent interactions. These interactions collectively determine the inhibitor's affinity and selectivity.

Hydrogen Bonding : Hydrogen bonds are critical for anchoring the inhibitor. Specific functional groups on this compound can form hydrogen bonds with the catalytic triad residues, particularly the side chain of His438 and the hydroxyl group of Ser198. acs.orgmdpi.com Additional hydrogen bonds may also be formed with the backbone atoms of residues like Gly116, which is part of the oxyanion hole that stabilizes the transition state during catalysis. researchgate.netrsc.org

Hydrophobic Interactions : The gorge of BuChE is lined with several hydrophobic residues that contribute significantly to inhibitor binding. The non-polar moieties of this compound are likely to engage in extensive hydrophobic contacts with residues such as Ala328 and Leu286, which define the shape and hydrophobic character of the active site. nih.govnih.gov

π-Interactions : Aromatic residues within the gorge are pivotal for binding through various π-interactions. π-π stacking interactions are expected between the aromatic rings of this compound and the indole (B1671886) ring of Trp82 at the base of the gorge, a key residue in the CAS. rsc.org Additional π-π stacking or T-shaped interactions can occur with Phe329 and Tyr332. acs.orgnih.gov Furthermore, protonated nitrogen atoms within an inhibitor's structure can form favorable cation-π interactions with the electron-rich aromatic side chains of residues like Tyr332. rsc.org

The following table summarizes the key molecular interactions and the primary amino acid residues involved, based on studies of potent BuChE inhibitors.

| Interaction Type | Key Butyrylcholinesterase Residues | Description of Interaction |

| Hydrogen Bonding | His438, Ser198, Gly116 | Formation of hydrogen bonds between polar groups on the inhibitor and amino acid side chains or backbones, anchoring the inhibitor in the active site. acs.orgmdpi.comrsc.org |

| Hydrophobic Interactions | Leu286, Ala328, Val288 | Engagement of non-polar regions of the inhibitor with aliphatic side chains of residues lining the gorge. nih.govnih.gov |

| π-π Stacking | Trp82, Phe329, Tyr332 | Overlapping of π-orbitals between the aromatic rings of the inhibitor and the aromatic side chains of enzyme residues, providing significant binding stability. acs.orgnih.gov |

| Cation-π Interactions | Tyr332, Trp82 | Electrostatic interaction between a positively charged moiety on the inhibitor and the electron-rich face of an aromatic residue's side chain. rsc.org |

Analysis of Conformational Changes Induced by this compound Binding to Butyrylcholinesterase

The interaction between this compound and BuChE is not a rigid lock-and-key process but rather a dynamic one that can involve conformational changes in the enzyme, a phenomenon known as "induced fit." The binding of a ligand, particularly at the peripheral anionic site (PAS), can trigger subtle yet significant structural rearrangements that propagate down to the catalytic site. nih.gov

For BuChE, this is linked to the phenomenon of substrate activation, where the binding of a molecule to the PAS can induce a conformational change that enhances catalytic activity. acs.orgnih.gov Similarly, an inhibitor like this compound binding to the PAS residues (e.g., Asp70, Tyr332) could induce conformational shifts that either lock the enzyme in a non-productive state or alter the geometry of the CAS to prevent substrate hydrolysis. nih.gov Molecular dynamics (MD) simulations are a powerful tool to study these changes. By tracking metrics like the root-mean-square deviation (RMSD) of the protein backbone over time, researchers can assess the stability of the enzyme-inhibitor complex and identify regions of the enzyme that undergo significant conformational shifts upon inhibitor binding. nih.govnih.gov

Structural Biology Approaches to Characterize this compound-Enzyme Complexes

To obtain definitive, high-resolution information on the binding of this compound, experimental structural biology techniques are indispensable.

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic detail. wikipedia.orgnih.gov The process involves growing a high-quality crystal of the BuChE enzyme with this compound bound in its active site. This co-crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map of the complex. nih.gov

This map allows for the unambiguous modeling of the inhibitor's binding pose, orientation, and conformation. It provides precise measurements of bond distances and angles for all the key molecular interactions—hydrogen bonds, hydrophobic contacts, and π-stacking—that stabilize the complex. The feasibility of this approach has been demonstrated by the successful determination of the X-ray crystal structure of human BuChE in complex with other novel inhibitors, which has provided crucial insights for further drug development. acs.org A crystal structure of the this compound-BuChE complex would offer definitive validation of computational models and serve as a precise blueprint for designing next-generation inhibitors.

Cryo-electron microscopy (Cryo-EM) has become a powerful alternative to X-ray crystallography for the structural determination of biological macromolecules. researchgate.net This technique involves flash-freezing the biomolecules in solution and imaging them with an electron microscope. nih.gov Thousands of images of individual particles are then computationally averaged to reconstruct a high-resolution 3D model.

Structure Activity Relationship Sar Studies of Buche in 6 Analogs

Systematic Chemical Modifications of the BuChE-IN-6 Core Structure and Side Chains

Systematic chemical modifications of a lead compound's core structure and side chains are a standard approach in SAR studies to explore the chemical space around the molecule and identify moieties critical for activity. This involves altering functional groups, changing the length or flexibility of linkers, introducing or removing substituents, and modifying the core scaffold.

For BuChE inhibitors, modifications often focus on regions interacting with the enzyme's active site gorge, which is larger and more flexible than that of acetylcholinesterase (AChE). nih.govresearchgate.net The BuChE active site includes a catalytic triad (B1167595), an acyl-binding pocket, and a choline (B1196258) binding site, with key residues influencing interactions. researchgate.netmonash.edu Modifications are designed to optimize interactions such as hydrogen bonding, π-π stacking, hydrophobic contacts, and ionic interactions with these residues.

Studies on various series of BuChE inhibitors illustrate typical modifications. For instance, investigations into a series of compounds based on a specific core structure (e.g., compound 7 and its analogs mentioned in some studies) involved altering ester chain lengths, replacing atoms within functional groups, and cyclization. monash.eduacs.org Another study on dienyl sulfonyl fluorides explored the impact of different substituents (e.g., -OCH₃, -CH₃, -Cl, -Br) at various positions on aryl rings. nih.gov The introduction of specific groups, such as a dimethyl group on a hexahydroquinoline ring in one series, was shown to result in a complete loss of activity, highlighting the sensitivity of the enzyme binding site to steric modifications in certain regions. monash.eduacs.org

Modifications to side chains are particularly important as these often project into different areas of the BuChE active site, including the acyl-binding pocket and potentially solvent-exposed regions or the peripheral anionic site (though BuChE's peripheral site is considered less prominent than AChE's). nih.govnih.gov The nature and position of substituents on these side chains can significantly impact binding affinity and selectivity towards BuChE over AChE.

Quantitative Correlation Between Structural Variations and BuChE Inhibitory Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate structural descriptors of compounds with their biological activity, such as BuChE inhibitory potency (often expressed as IC₅₀ or Kᵢ values). nih.gov These correlations help to understand which structural features quantitatively contribute to the observed activity.

Research on BuChE inhibitors has utilized various QSAR methodologies, including linear regression, atom-based, and field-based 3D-QSAR modeling. nih.gov These models can identify the physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) in specific regions of the molecule that are favorable or unfavorable for BuChE binding and inhibition.

Detailed research findings often present tables showing the inhibitory activity (e.g., IC₅₀ values) of a series of analogs alongside their structural variations. For example, a study might show how systematic changes in substituents on an aryl ring lead to a range of IC₅₀ values, allowing for the identification of optimal electronic or steric properties at that position for potent inhibition. nih.gov Similarly, varying the length of a linker between two key moieties can reveal an optimal distance for productive interaction within the enzyme's active site gorge. nih.gov

While specific quantitative data for "this compound" analogs is not explicitly detailed across the provided search snippets, the general principle involves observing how incremental structural changes (e.g., adding a methyl group, changing a halogen, altering a ring size) quantitatively affect the IC₅₀ or Kᵢ value against BuChE. This data is then used to build predictive models or simply to infer the impact of different substructures on potency.

| Compound Series Example | Structural Variation Example | Effect on BuChE Activity | Reference |

| Dienyl sulfonyl fluorides | Substituent on δ-aryl ring (o- vs m- vs p-) | o- > m- > p- potency order | nih.gov |

| Dienyl sulfonyl fluorides | Substituent on δ-aryl ring (-OCH₃ vs -CH₃ vs -Cl/-Br) | -OCH₃ > -CH₃ > -Cl/-Br potency order | nih.gov |

| Compound 7 analogs monash.eduacs.org | Cyclization of methoxy (B1213986) ester | 13-fold increase in activity | monash.eduacs.org |

| Compound 7 analogs monash.eduacs.org | Presence of dimethyl group on hexahydroquinoline ring | Total loss of activity | monash.eduacs.org |

Identification of Pharmacophore Features and Essential Chemical Groups for Potent BuChE Inhibition

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to bind to a target protein and elicit a biological response. For BuChE inhibitors, pharmacophore features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positively ionizable groups, strategically positioned to interact with residues in the BuChE active site. nih.govresearchgate.netrsc.org

Structure-based pharmacophore models are often derived from the crystal structure of BuChE, sometimes in complex with an inhibitor. researchgate.netrcsb.orgschrodinger.com These models highlight the key interaction points within the binding gorge. For example, the catalytic triad (Ser198, His438, Glu325) and residues in the acyl-binding pocket (e.g., Leu286, Val288) and choline binding site are critical interaction points. nih.govnih.govresearchgate.net

Studies have identified specific essential chemical groups. For instance, the benzamide (B126) moiety in one series of BuChE inhibitors was found to occupy the acyl-binding pocket and potentially contribute to selectivity over AChE. nih.gov A benzylpiperidine group in the same series was observed to project into a solvent-exposed region. nih.gov Hydrogen bonding interactions, such as the interaction between an NH group and His438, have also been identified as important for binding. monash.edu Aromatic rings are frequently found as essential features due to π-π stacking interactions with aromatic residues in the active site, although BuChE has fewer aromatic residues in its gorge compared to AChE. researchgate.netmonash.edu

Different pharmacophore models for BuChE inhibitors have been developed, suggesting variations in the ideal feature arrangement depending on the chemical series. researchgate.netrsc.org These models typically include a combination of hydrophobic features, hydrogen bond acceptors/donors, and sometimes positive ionizable centers, reflecting the diverse interactions within the BuChE binding site. rsc.org

Rational Design and Prediction of Enhanced this compound Analogs Based on Established SAR Data

Established SAR data provides a strong foundation for the rational design and prediction of novel BuChE inhibitors with enhanced potency, selectivity, and potentially improved pharmacokinetic properties. By understanding which structural modifications lead to increased activity and how specific chemical groups interact with the enzyme, medicinal chemists can design new analogs with a higher probability of success.

Computational approaches, such as molecular docking, molecular dynamics simulations, and QSAR modeling, are integral to this process. nih.govnih.gov Molecular docking can predict the binding orientation and affinity of designed compounds within the BuChE active site, allowing researchers to evaluate potential interactions before synthesis. nih.govnih.gov QSAR models can predict the activity of virtual compounds based on their structural features. nih.gov

Rational design based on SAR involves incorporating favorable structural features identified from previous studies and avoiding those that negatively impact activity. For example, if SAR studies reveal that a hydrophobic group at a specific position enhances potency, new analogs can be designed to include or optimize a hydrophobic moiety at that location. If a particular modification leads to a loss of selectivity for BuChE over AChE, this motif can be avoided in future designs aimed at selective inhibitors.

Crystallography-aided SAR studies, which provide high-resolution details of inhibitor-enzyme interactions, are particularly valuable for rational design. rcsb.orgnih.gov The crystal structure of BuChE in complex with an inhibitor reveals the precise atomic-level interactions, guiding the design of analogs that can form stronger or more favorable interactions. monash.eduacs.org

In Vitro and Ex Vivo Mechanistic Characterization in Preclinical Research

Cellular Assays for BuChE-IN-6 Activity in Relevant Cell Lines

Cellular assays are employed to evaluate the biological activity of compounds in a living system context. For this compound, studies have investigated its effects in various cell lines. BuChE is known to be expressed in various tissues, including neuroglial cells in the brain. uminho.ptnih.govlabsolu.ca

Specifically, "this compound (compound 1b)" has been assessed for antiproliferative activity in several human cancer cell lines. These include A549 (lung carcinoma), HEK293 (embryonic kidney), MCF-10A (mammary epithelial), MCF7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cells. nih.gov The reported half-maximal inhibitory concentration (IC₅₀) values for antiproliferative activity varied across these cell lines. nih.gov

| Cell Line | Activity Type | IC₅₀ Value | Compound Identifier | Source |

|---|---|---|---|---|

| A549 | Antiproliferative | 53.8 μM | 1b | nih.gov |

| HEK293 | Cytotoxicity | 23.1 μM | 1b | nih.gov |

| MCF-10A | Antiproliferative | 1.08 μM | 1b | nih.gov |

| MCF7 | Antiproliferative | 1.34 μM | 1b | nih.gov |

| MDA-MB-231 | Antiproliferative | Not specified | 1b | nih.gov |

While these assays provide insight into cellular responses, direct cellular assays specifically measuring BuChE inhibition by this compound in neuronal or glial cell lines were not detailed in the provided information, although such assays are standard practice in cholinesterase research. rcaap.ptuq.edu.auwikipedia.org

Mechanistic Studies on Downstream Molecular Pathways Influenced by this compound-Mediated BuChE Inhibition

The primary mechanism of action for BuChE inhibitors is the prevention of acetylcholine (B1216132) hydrolysis, thereby increasing acetylcholine levels in the synaptic cleft. labsolu.ca This is a key strategy for symptomatic treatment in AD to enhance cholinergic neurotransmission. nih.govlabsolu.ca

Beyond its direct inhibitory effect on BuChE, "this compound (compound 1b)" has been reported to inhibit Aβ42 self-aggregation. nih.gov The aggregation of amyloid-beta (Aβ) peptides is a hallmark pathology of AD, and compounds that can modulate this process are of significant interest. BuChE itself has been implicated in the pathogenesis of AD, with studies suggesting its association with amyloid plaques and a potential role in Aβ deposition. uminho.ptwikipedia.org The ability of this compound to inhibit Aβ42 self-aggregation suggests a potential mechanism that could influence AD pathology beyond cholinergic modulation.

Assessment of Multi-Functional Activities Beyond Cholinesterase Inhibition

Multi-functional compounds that target several aspects of complex diseases like AD are actively being researched. acs.org In addition to cholinesterase inhibition, other desirable activities can include modulating amyloid aggregation, anti-inflammatory effects, and antioxidant properties.

As mentioned, "this compound (compound 1b)" has been shown to inhibit Aβ42 self-aggregation. nih.gov This suggests a multi-functional profile that could address both cholinergic deficits and amyloid pathology.

Furthermore, a compound referred to as "AChE/BuChE-IN-6 (Compound 11f)" has been reported to exhibit strong DPPH free radical scavenging activity, indicating potential antioxidant properties. Oxidative stress is another factor implicated in the progression of neurodegenerative diseases.

These findings suggest that compounds identified as this compound or similar derivatives may possess multi-functional properties relevant to the complex pathology of AD, extending beyond their primary role as BuChE inhibitors.

| Multi-Functional Activity | Finding | Compound Identifier (if specified) | Source |

|---|---|---|---|

| Aβ42 Self-Aggregation Inhibition | Inhibits Aβ42 self-aggregation | 1b | nih.gov |

| Antioxidant Activity (DPPH) | Strong DPPH free radical scavenging activity | 11f |

In Vivo Pharmacodynamic and Mechanistic Studies in Non Human Animal Models

Investigation of BuChE-IN-6's Influence on Neurotransmitter Homeostasis and Synaptic Function in Vivo

Investigating the influence of a cholinesterase inhibitor like this compound on neurotransmitter homeostasis and synaptic function in vivo typically involves assessing levels of acetylcholine (B1216132) (ACh) and potentially other neurotransmitters in specific brain regions. Cholinesterases, including BuChE, play a role in hydrolyzing ACh, thereby regulating its concentration in the synaptic cleft and influencing cholinergic neurotransmission. Studies in animal models often employ techniques to measure changes in ACh levels following administration of the inhibitor and evaluate effects on synaptic plasticity and function. However, detailed findings specifically on how this compound influences neurotransmitter homeostasis and synaptic function in vivo were not found in the conducted searches.

Application of this compound as a Pharmacological Probe to Dissect Butyrylcholinesterase's Physiological and Pathophysiological Roles in Animal Models

Pharmacological probes, such as selective enzyme inhibitors, are valuable tools for dissecting the specific roles of enzymes like butyrylcholinesterase in physiological and pathophysiological processes within living organisms. By inhibiting BuChE activity with a compound like this compound, researchers can observe the resulting phenotypic changes in animal models and infer the functions of BuChE. This approach can help differentiate the roles of BuChE from those of AChE, especially in conditions where BuChE activity is altered, such as Alzheimer's disease. While this compound is identified as a BuChE inhibitor, specific research detailing its application as a pharmacological probe to dissect the physiological and pathophysiological roles of BuChE in animal models was not available in the search results. Some sources indicate this compound (compound 1b) is a selective BuChE inhibitor and inhibits Aβ42 aggregation targetmol.commedchemexpress.com. Another compound referred to as AChE/BuChE-IN-6 (compound 11f or 22) is described as a dual AChE/BuChE inhibitor targetmol.commedchemexpress.commedchemexpress.eutargetmol.com.

Microdialysis and Advanced Biosensor Applications for Real-Time Biochemical Monitoring in Brain Regions of Animal Models

Microdialysis and advanced biosensor techniques are sophisticated methods used for real-time monitoring of biochemical changes, including neurotransmitter levels, in specific brain regions of live animals. These techniques can provide dynamic data on how a compound like a cholinesterase inhibitor affects neurochemical environments. Microdialysis involves implanting a probe to collect interstitial fluid, while biosensors can directly detect specific molecules. Such studies would be instrumental in understanding the temporal and spatial effects of this compound on neurotransmitter levels in vivo. However, no specific data or studies utilizing microdialysis or advanced biosensors to monitor biochemical changes induced by this compound in animal models were found in the conducted searches.

Behavioral Paradigms Utilizing this compound to Explore Cholinergic System Modulation in Animal Cognition and Memory (Focus on Mechanism)

Behavioral paradigms in animal models, such as the Morris water maze, novel object recognition, and conditioned fear tests, are widely used to assess cognitive functions like learning and memory. When used with cholinesterase inhibitors, these paradigms can help evaluate the impact of modulating the cholinergic system on these behaviors. Mechanistic studies in this context would aim to link the observed behavioral changes to the biochemical effects of the inhibitor, such as increased ACh levels or altered synaptic activity. While cholinesterase inhibitors are generally studied for their effects on cognition and memory in animal models, detailed results from behavioral paradigms specifically utilizing this compound to explore cholinergic system modulation and its underlying mechanism in animal cognition and memory were not available in the conducted searches. Some general in vivo toxicity studies for AChE/BuChE-IN-6 indicated safety with no significant differences in blood and biochemical markers or abnormalities in liver and kidney tissues after long-term administration, suggesting its potential for Alzheimer's disease research targetmol.commedchemexpress.commedchemexpress.eutargetmol.com.

Summary of Available Information:

Based on the conducted searches, this compound (and the related compound AChE/BuChE-IN-6) has been identified as a cholinesterase inhibitor with reported in vitro IC50 values against BuChE and/or AChE targetmol.commedchemexpress.commedchemexpress.commedchemexpress.eutargetmol.com. Some sources indicate that this compound (compound 1b) inhibits Aβ42 aggregation targetmol.commedchemexpress.com. General in vivo toxicity studies for AChE/BuChE-IN-6 have suggested it is safe with no significant adverse effects on key markers and tissues targetmol.commedchemexpress.commedchemexpress.eutargetmol.com. While these findings suggest potential for research into conditions like Alzheimer's disease, detailed data from specific in vivo pharmacodynamic and mechanistic studies covering neurotransmitter homeostasis, synaptic function, microdialysis/biosensor applications, and mechanistic behavioral paradigms in animal models were not found in the publicly available information from the conducted searches.

Advanced Biophysical and Computational Methodologies in Buche in 6 Research

Application of Biophysical Techniques for Studying BuChE-IN-6 Interactions

While a comprehensive biophysical characterization of this compound using a wide array of techniques is not extensively documented in the primary literature, some methods have been applied to elucidate its binding characteristics. The primary research on this compound, also identified as compound 1b in the N-1,2,3-triazole-isatin series of derivatives, utilized Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) to validate its interaction with BuChE. researchgate.net

Computational Chemistry and Molecular Modeling of this compound

Computational approaches have been instrumental in understanding the molecular basis for the inhibitory activity of this compound. These in silico methods provide insights that are complementary to experimental data.

Molecular Docking Simulations for Binding Mode Prediction and Ligand Pose Analysis

Molecular docking studies have been performed to predict the binding mode of this compound within the active site of butyrylcholinesterase. researchgate.net These simulations are crucial for understanding the specific interactions that contribute to its inhibitory potency and selectivity. The docking results for the broader class of N-1,2,3-triazole-isatin derivatives, including this compound, have helped to rationalize their structure-activity relationships. researchgate.netnih.gov

For a related series of coumarin-triazole-isatin hybrids, docking studies revealed dual binding at both the catalytic and peripheral anionic sites of BuChE, a characteristic that may also be relevant to the binding of this compound. nih.gov

Molecular Dynamics Simulations for Characterizing Complex Stability and Dynamic Interactions

Currently, there are no specific molecular dynamics (MD) simulation studies published for the this compound-BuChE complex. MD simulations are a powerful tool for assessing the stability of a protein-ligand complex over time and for characterizing the dynamic nature of their interactions. nih.govresearchgate.net Such studies on this compound would be beneficial to further validate the docking poses and to understand the conformational changes that may occur upon binding.

Quantum Chemical Calculations for Understanding Electronic Properties and Binding Energy Components

There is no specific information available in the scientific literature regarding the use of quantum chemical calculations to study the electronic properties and binding energy components of this compound. These methods could provide a deeper understanding of the inhibitor's electronic structure and the nature of the non-covalent interactions with the enzyme's active site residues.

In Silico Screening and Virtual Library Design for Novel this compound Analogs

The discovery of this compound was part of a broader study evaluating a series of N-1,2,3-triazole-isatin derivatives. researchgate.net This can be considered a form of focused library screening. While there is no explicit mention of large-scale in silico screening or the design of virtual libraries specifically for novel this compound analogs, the foundational study provides a strong basis for such future work. The structure-activity relationships established for the initial set of compounds can guide the rational design of new analogs with potentially improved properties. researchgate.net

Chemoinformatics and Machine Learning Approaches for Predicting this compound Analogs' Activity and Interaction Profiles

The application of chemoinformatics and machine learning specifically for predicting the activity and interaction profiles of this compound analogs has not been reported in the literature. However, chemoinformatic approaches are being used to study other classes of BuChE inhibitors, such as benzodiazepine-1,2,3-triazole derivatives, through quantitative structure-activity relationship (QSAR) analysis. researchgate.net These computational tools have the potential to accelerate the discovery of new and more potent BuChE inhibitors based on the this compound scaffold.

Compound Information

| Compound Name | Synonyms |

| This compound | Compound 1b (in the N-1,2,3-triazole-isatin series) |

| Butyrylcholinesterase | BuChE |

| Acetylcholinesterase | AChE |

Inhibitory Activity of this compound

| Enzyme | IC50 (µM) |

| Equine BuChE (eqBuChE) | 0.46 |

| Human BuChE (hBuChE) | 0.51 |

Development of Novel Assays and High-Throughput Screening Methodologies for this compound and its Derivatives

The discovery and optimization of selective butyrylcholinesterase (BuChE) inhibitors, such as this compound and its derivatives, are heavily reliant on the development and implementation of robust and efficient screening assays. Research in this area has led to the refinement of traditional methods and the creation of novel platforms that enable large-scale screening and detailed mechanistic studies. These advancements are crucial for identifying new chemical scaffolds and understanding the structure-activity relationships that govern the potency and selectivity of BuChE inhibitors.

A variety of assay techniques have been developed, ranging from spectrometric and colorimetric to electrochemical and chromatographic methods. acs.org The selection of a particular assay depends on the specific requirements of the study, such as throughput, sensitivity, and the nature of the compounds being investigated.

One of the most established and widely used methods for measuring cholinesterase activity is the colorimetric assay developed by Ellman. acs.orgmdpi.comrsc.org This method is frequently adapted for high-throughput screening (HTS) due to its reliability and suitability for automation. nih.govnih.gov The assay relies on the hydrolysis of a substrate, typically acetylthiocholine (B1193921) or butyrylthiocholine, by the enzyme. This reaction produces thiocholine (B1204863), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically. rsc.org

Beyond traditional colorimetric assays, newer methodologies have been developed to enhance sensitivity and reduce interference from colored compounds. acs.org Fluorometric assays, for instance, offer higher sensitivity and are also amenable to HTS formats. acs.org These assays often utilize substrates that, upon enzymatic cleavage, release a highly fluorescent molecule.

The advent of quantitative high-throughput screening (qHTS) has revolutionized the process of identifying novel BuChE inhibitors from large compound libraries. nih.govnih.gov Unlike conventional HTS, which typically tests compounds at a single concentration, qHTS evaluates a range of concentrations for each compound, providing dose-response curves and enabling the determination of IC₅₀ values for thousands of substances in a single campaign. nih.gov This approach allows for a more robust and efficient identification of potent and selective inhibitors. nih.govnih.gov

In addition to in vitro enzyme-based assays, cell-based assays have also been developed to assess the activity of potential inhibitors in a more physiologically relevant context. nih.gov For example, human neuroblastoma cell lines can be used to evaluate the ability of compounds to inhibit cholinesterase activity within a cellular environment. nih.gov

Computational methods play a pivotal role in modern drug discovery and are extensively used in the search for novel BuChE inhibitors. Structure-based virtual screening, for example, utilizes the three-dimensional structure of the BuChE active site to computationally dock and score large numbers of virtual compounds. acs.orgmdpi.comrsc.org This approach helps to prioritize compounds for experimental testing, thereby saving time and resources. acs.orgmdpi.com Machine learning and quantitative structure-activity relationship (QSAR) models are also employed to predict the BuChE inhibitory activity and selectivity of compounds based on their chemical structures. nih.govmdpi.com These computational strategies, often used in a hierarchical or hybrid fashion, complement experimental HTS by enriching the pool of potential hits. mdpi.comnih.gov

The table below summarizes various assay methodologies that are instrumental in the research and development of BuChE inhibitors like this compound.

| Assay Type | Principle | Substrate/Reagent | Detection Method | Key Advantages |

| Colorimetric (Ellman's Method) | Enzymatic hydrolysis of a thiocholine ester, followed by reaction with DTNB to produce a colored product. | Butyrylthiocholine, DTNB | Spectrophotometry (Absorbance) | Robust, reliable, well-established, suitable for HTS. acs.orgmdpi.comrsc.org |

| Fluorometric | Enzymatic cleavage of a substrate to release a fluorescent product. | N/A | Fluorescence Spectroscopy | High sensitivity, low interference from colored compounds. acs.org |

| Electrochemical Biosensors | Immobilized enzyme catalyzes a reaction that produces an electroactive species, which is then detected by an electrode. | N/A | Amperometry, Potentiometry | High sensitivity, potential for miniaturization. acs.org |

| Thin-Layer Chromatography (TLC) | Separation of reactants and products on a TLC plate, followed by visualization to determine enzyme activity. | N/A | Bioautography | Provides rapid, qualitative, or semi-quantitative information. acs.org |

| Radiometric | Uses a radiolabeled substrate (e.g., [³H]acetylcholine); product is separated from the unreacted substrate and quantified. | Radiolabeled substrate | Scintillation Counting | High sensitivity and accuracy, uses natural substrates. acs.org |

The following table presents a hypothetical outcome of a quantitative high-throughput screening (qHTS) campaign aimed at identifying selective BuChE inhibitors, similar to the process that would lead to the discovery of compounds like this compound.

| Compound ID | BuChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (AChE IC₅₀ / BuChE IC₅₀) | Hit Confirmation |

| Cmpd-001 | 0.5 | 15.0 | 30 | Confirmed |

| Cmpd-002 | 2.5 | 5.0 | 2 | Not Selective |

| Cmpd-003 | > 50 | > 50 | - | Inactive |

| Cmpd-004 | 0.08 | 1.2 | 15 | Confirmed |

| Cmpd-005 | 1.2 | > 50 | > 41.7 | Confirmed |

These advanced biophysical and computational methodologies are indispensable for the continued development of potent and selective BuChE inhibitors, paving the way for new therapeutic strategies.

Future Directions and Conceptual Implications of Buche in 6 Research

Elucidating Unexplored Aspects of BuChE-IN-6's Molecular Interactions and Selectivity

While this compound is known to inhibit both AChE and BuChE, a deeper understanding of its precise molecular interactions with each enzyme remains a critical area for future research. Cholinesterases possess distinct active sites and peripheral anionic sites that govern their substrate specificity and interaction with inhibitors acs.orgnih.govresearchgate.net. Future studies could employ advanced computational techniques, such as molecular docking and molecular dynamics simulations, to precisely map the binding poses and key interactions of this compound within the active site gorge and potentially other allosteric or peripheral sites of both human AChE and BuChE researchgate.netacs.orgmdpi.comnih.govmdpi.comnih.govnih.govbindingdb.orgmonash.edu. Investigating the specific amino acid residues involved in hydrogen bonding, π-π stacking, and hydrophobic interactions could provide valuable insights into the basis for this compound's dual inhibitory activity and its relative potency against each enzyme acs.orgnih.govresearchgate.netacs.orgmdpi.comnih.govacs.org. Furthermore, exploring the kinetics of inhibition, such as determining the type of inhibition (competitive, non-competitive, or uncompetitive) and the reversibility of binding for each enzyme, would contribute significantly to understanding its mechanism of action nih.govnih.gov. Given its reported antioxidant activity nih.gov, future research could also investigate if this property influences its interaction with cholinesterases, perhaps by protecting the enzymes from oxidative damage or by influencing the microenvironment of the active site.

Expanding the Research Utility of this compound as a Chemical Probe for Cholinesterase Biology

The properties of this compound suggest its potential utility as a chemical probe to investigate various aspects of cholinesterase biology. As a dual inhibitor with antioxidant activity, it could be a valuable tool for studying the interplay between cholinergic dysfunction and oxidative stress in cellular and animal models of disease nih.govkau.edu.sa. Research could focus on using this compound to selectively modulate cholinesterase activity in complex biological systems to delineate the specific roles of AChE and BuChE in different physiological and pathological processes kau.edu.saresearchgate.netresearchgate.net. For instance, it could be used to study how inhibiting both enzymes and simultaneously providing antioxidant support impacts neuronal function, synaptic plasticity, or the progression of neurodegenerative hallmarks nih.govkau.edu.saacs.orgmdpi.comacs.orgmdpi.com. Developing labeled versions of this compound (e.g., fluorescent or radiolabeled) could enable the visualization and quantification of cholinesterase distribution and activity in live cells and tissues, offering a dynamic view of enzyme function in real-time researchgate.netrsc.org. Such probes could also be instrumental in high-throughput screening assays to identify novel therapeutic targets or to evaluate the effectiveness of new drug candidates aimed at the cholinergic system or oxidative stress pathways.

Potential for Structurally Related Compounds in Advancing the Understanding of Cholinesterase Function and Dysfunction

This compound was developed as part of a series of benzofuran (B130515) and pyrazole-based derivatives nih.gov. This highlights the potential for exploring structurally related compounds to gain a more comprehensive understanding of cholinesterase function and dysfunction. Structure-activity relationship (SAR) studies on a library of compounds structurally similar to this compound, with systematic modifications to different parts of the molecule, could reveal how specific functional groups and structural motifs influence inhibitory potency, selectivity towards AChE or BuChE, and antioxidant activity acs.orgmdpi.comacs.org. This research could help identify the key pharmacophores responsible for the observed activities and guide the rational design of novel compounds with improved properties acs.orgmdpi.comnih.govacs.org. By synthesizing and evaluating analogs with varying degrees of selectivity for AChE and BuChE, researchers could further dissect the individual contributions of these enzymes to different biological processes and disease states kau.edu.saacs.org. Furthermore, investigating compounds that combine cholinesterase inhibition with other relevant therapeutic properties, such as enhanced antioxidant activity or the ability to modulate other targets implicated in neurodegeneration, could lead to the development of multi-target directed ligands with potentially greater therapeutic efficacy mdpi.comnih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.